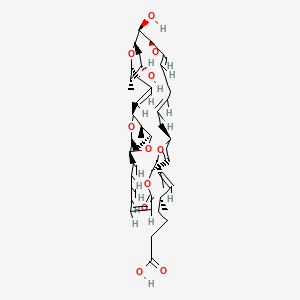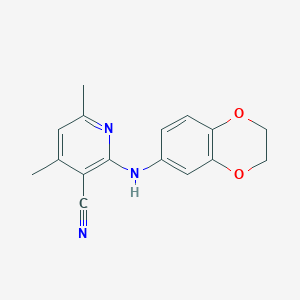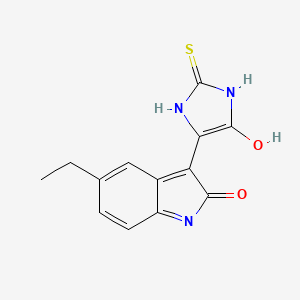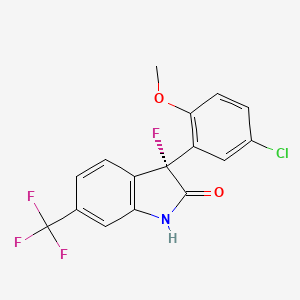
(3R)-3-(5-chloro-2-methoxy-phenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BMS 204352 is a member of indoles.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis in Neuroprotection
A study by Dischino et al. (2003) details the synthesis of (S)-3-(5-chloro-2-methoxyphenyl)-1,3-dihydro-3-[18F]-fluoro-6-(trifluoromethyl)-1H-indol-2-one using microwave-assisted methods. This compound, a variant of the main chemical of interest, was synthesized for potential use in post-stroke neuroprotection. Biodistribution studies in rodents indicated its potential application in medical imaging and neuroprotection research (Dischino et al., 2003).
Synthesis and Labeling for Neuroprotective Studies
Another study by Dischino et al. (2003) discusses the synthesis of tritium and carbon-14 labeled variants of a similar compound for applications in neuroprotection. The study aimed to develop agents for post-stroke neuroprotection, highlighting the potential of these compounds in neurological research and treatment (Dischino et al., 2003).
Synthesis for Cytotoxic Activity Evaluation
Reddy et al. (2013) conducted a study on isatin derivatives related to the compound . They synthesized a series of derivatives and evaluated their in vitro cytotoxicity against various cancer cell lines. This research suggests the potential use of such compounds in cancer research, specifically in understanding and developing new cytotoxic agents (Reddy et al., 2013).
Potential in Anticonvulsant Activity
Research by Obniska et al. (2006) on N-phenyl- and N-benzyl-2-azaspiro derivatives, which share structural similarities with the compound of interest, revealed their efficacy in anticonvulsant activity. This study indicates the potential of such compounds in developing new treatments for convulsive disorders (Obniska et al., 2006).
Antioxidant and Antimicrobial Potential
Dandia et al. (2013) explored the synthesis of 3-substituted-3-hydroxyindolin-2-ones and investigated their antioxidant and antimicrobial potential. The study suggests that derivatives of the compound can be potent antioxidants and may have applications in treating bacterial and fungal infections (Dandia et al., 2013).
Anti-HIV-1 Agents
Chander et al. (2018) designed and synthesized compounds based on the 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one nucleus for HIV-1 RT inhibition and anti-HIV-1 activity. This indicates the potential application of similar compounds in the development of anti-HIV treatments (Chander et al., 2018).
Propiedades
Nombre del producto |
(3R)-3-(5-chloro-2-methoxy-phenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one |
|---|---|
Fórmula molecular |
C16H10ClF4NO2 |
Peso molecular |
359.7 g/mol |
Nombre IUPAC |
(3R)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23)/t15-/m1/s1 |
Clave InChI |
ULYONBAOIMCNEH-OAHLLOKOSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Cl)[C@@]2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



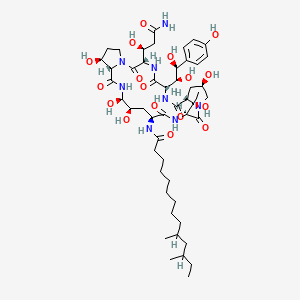
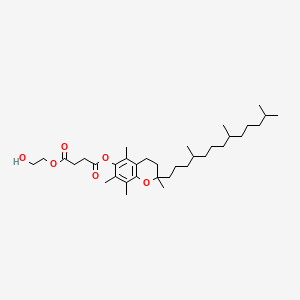
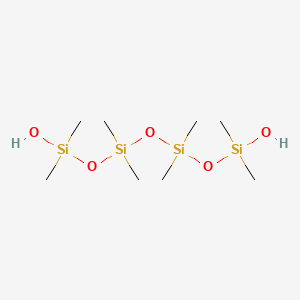
![Bicyclo[3.3.0]oct-2-ene](/img/structure/B1218431.png)
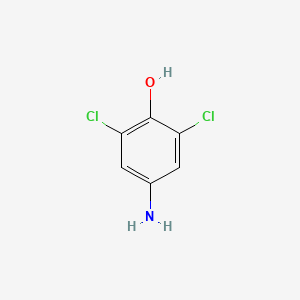
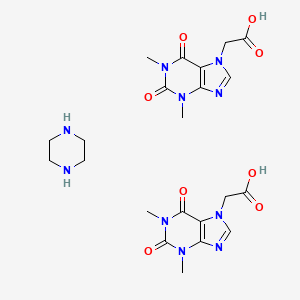
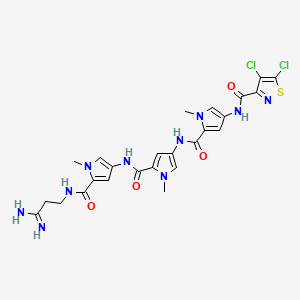
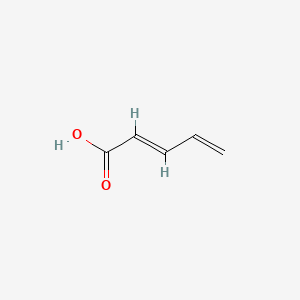
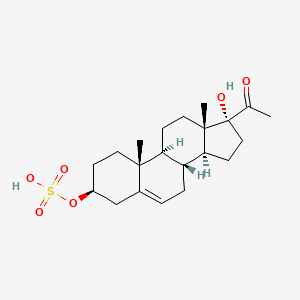
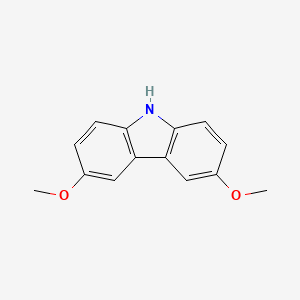
![3-[1-azepanyl-[1-(phenylmethyl)-5-tetrazolyl]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1218446.png)
